

An In-depth Technical Guide to 2,9-Undecadiyne: Properties and Experimental Protocols

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Compound of Interest

Compound Name: 2,9-Undecadiyne

Cat. No.: B156592

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,9-Undecadiyne (CAS No. 1785-53-1) is a linear internal diyne that serves as a valuable building block in organic synthesis.^[1] Its two alkyne functional groups, separated by a flexible seven-carbon chain, offer unique opportunities for constructing complex molecular architectures, including macrocycles and polymers. This guide provides a comprehensive overview of the known chemical and physical properties of **2,9-undecadiyne**, along with detailed experimental protocols for its synthesis and key reactions, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of **2,9-undecadiyne** are summarized in the table below. These values are critical for reaction planning, purification, and material characterization.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C ₁₁ H ₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| IUPAC Name | Undeca-2,9-diyne | [2] |
| CAS Number | 1785-53-1 | [1] |
| Boiling Point | 112 °C at 15 mmHg208.6 °C at 760 mmHg (Predicted) | [3] |
| Density | 0.838 g/cm ³ (Predicted) | [4] |
| Refractive Index | 1.4690 | [3] |
| Melting Point | Not available | |
| Solubility | Not explicitly available, but as a hydrocarbon, it is expected to be soluble in nonpolar organic solvents and insoluble in water. | |

Experimental Protocols

Detailed methodologies for the synthesis and reaction of **2,9-undecadiyne** are crucial for its practical application. The following sections provide insights into common experimental procedures.

Synthesis of 2,9-Undecadiyne via Palladium-Catalyzed Coupling

The synthesis of internal diynes such as **2,9-undecadiyne** can be achieved through various cross-coupling strategies. A common approach involves the palladium-catalyzed coupling of a terminal alkyne with a haloalkyne. While a specific protocol for **2,9-undecadiyne** is not readily available in the searched literature, a general procedure for the synthesis of unsymmetrical diynes is presented below. This can be adapted for the synthesis of **2,9-undecadiyne** by using appropriate starting materials (e.g., 1-pentyne and 1-bromo-5-decyne or a similar strategy).

General Procedure for Palladium-Catalyzed Synthesis of Unsymmetrical Diynes:

- **Reaction Setup:** To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne, the haloalkyne, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
- **Base Addition:** Add a suitable base, such as an amine (e.g., triethylamine or diisopropylamine), to the reaction mixture.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diyne.

Hydroboration-Oxidation of 2,9-Undecadiyne

The internal alkyne moieties of **2,9-undecadiyne** can undergo hydroboration-oxidation to yield ketones. Due to the symmetrical nature of the starting material, this reaction is expected to produce undecane-2,10-dione. To control the reaction at the mono-hydroboration stage and to achieve high regioselectivity with internal alkynes, a sterically hindered borane reagent is often employed.

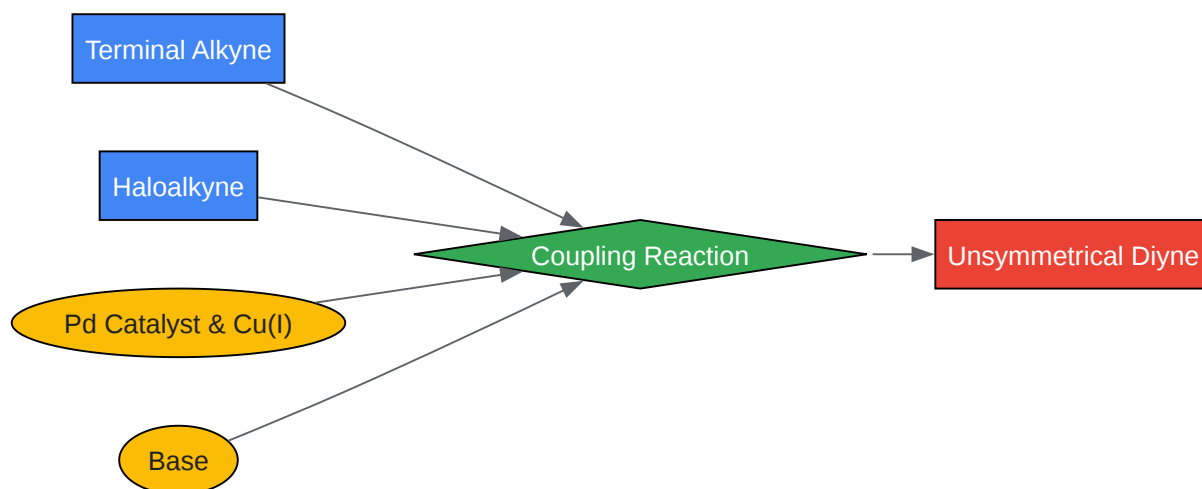
General Procedure for Hydroboration-Oxidation of an Internal Alkyne:

- **Hydroboration Step:**
 - In a dry, inert atmosphere flask, dissolve the internal alkyne (**2,9-undecadiyne**) in a dry, aprotic solvent such as tetrahydrofuran (THF).
 - Cool the solution to 0 °C in an ice bath.

- Slowly add a solution of a sterically hindered borane, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), in THF to the alkyne solution.
- Allow the reaction mixture to stir at 0 °C and then warm to room temperature to ensure the completion of the hydroboration step.
- Oxidation Step:
 - Cool the reaction mixture back to 0 °C.
 - Carefully add an aqueous solution of a base, typically sodium hydroxide (NaOH).
 - Slowly add hydrogen peroxide (H₂O₂) to the mixture, maintaining the temperature below 40 °C.
 - Stir the reaction mixture at room temperature for several hours until the oxidation is complete.
 - Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
 - Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
 - The resulting crude ketone can be purified by column chromatography or distillation.

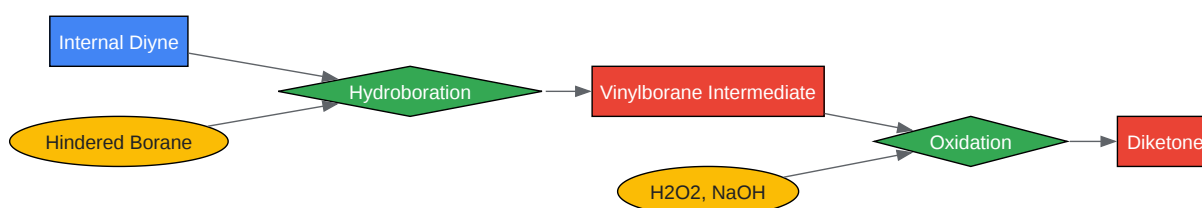
Logical Relationships and Workflows

The following diagrams illustrate the general synthetic and reaction pathways involving a generic internal diyne like **2,9-undecadiyne**.



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Figure 1. General workflow for the palladium-catalyzed synthesis of an unsymmetrical diyne.



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Figure 2. Reaction pathway for the hydroboration-oxidation of an internal diyne.

Conclusion

2,9-Undecadiyne is a versatile chemical intermediate with significant potential in various fields of chemical synthesis. This guide has provided a summary of its key physical and chemical

properties and outlined general experimental protocols for its synthesis and a characteristic reaction. The provided workflows offer a visual representation of these chemical transformations. Further research to experimentally determine the melting point and solubility in various solvents would be beneficial for the broader scientific community. Researchers and professionals are encouraged to adapt the provided general methodologies to their specific needs, always adhering to safe laboratory practices.

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